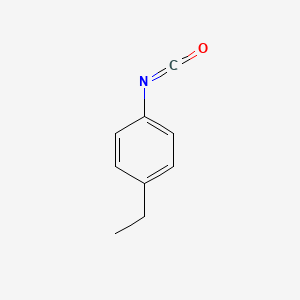

4-Ethylphenyl isocyanate

概要

説明

4-Ethylphenyl isocyanate is an organic compound with the molecular formula C9H9NO. . This compound is characterized by the presence of an isocyanate group (-N=C=O) attached to a benzene ring substituted with an ethyl group at the para position. It is a colorless liquid with a pungent odor and is used in various chemical reactions and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

4-Ethylphenyl isocyanate can be synthesized through several methods. One common method involves the reaction of 4-ethylphenylamine with phosgene (COCl2) under controlled conditions. The reaction proceeds as follows:

C2H5C6H4NH2+COCl2→C2H5C6H4NCO+2HCl

This reaction is typically carried out in an inert solvent such as toluene or dichloromethane, and the temperature is maintained at low levels to prevent decomposition of the isocyanate .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of phosgene-free methods due to the hazardous nature of phosgene. One such method includes the use of carbonyl diimidazole (CDI) as a safer alternative. The reaction proceeds as follows:

C2H5C6H4NH2+CDI→C2H5C6H4NCO+Imidazole

This method is advantageous as it reduces the risk associated with phosgene handling and provides a cleaner reaction pathway .

化学反応の分析

Types of Reactions

4-Ethylphenyl isocyanate undergoes various chemical reactions, including:

Addition Reactions: Reacts with nucleophiles such as alcohols, amines, and water to form corresponding carbamates, ureas, and amines.

Substitution Reactions: Can participate in substitution reactions where the isocyanate group is replaced by other functional groups.

Polymerization: Can polymerize to form polyurethanes when reacted with polyols.

Common Reagents and Conditions

Alcohols: Reacts with alcohols under mild conditions to form carbamates.

Amines: Reacts with primary and secondary amines to form ureas.

Water: Reacts with water to form amines and carbon dioxide.

Major Products Formed

Carbamates: Formed from the reaction with alcohols.

Ureas: Formed from the reaction with amines.

Amines: Formed from the reaction with water.

科学的研究の応用

4-Ethylphenyl isocyanate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules for studying protein interactions and enzyme mechanisms.

Medicine: Utilized in the development of drugs and diagnostic agents.

作用機序

The mechanism of action of 4-ethylphenyl isocyanate involves the reactivity of the isocyanate group (-N=C=O). This group is highly electrophilic and readily reacts with nucleophiles such as amines, alcohols, and water. The reaction typically proceeds through the formation of a tetrahedral intermediate, followed by the elimination of a leaving group (e.g., HCl or imidazole) to form the final product .

類似化合物との比較

Similar Compounds

Phenyl isocyanate: Lacks the ethyl group, making it less sterically hindered.

4-Methylphenyl isocyanate: Contains a methyl group instead of an ethyl group, resulting in slightly different reactivity.

4-Isopropylphenyl isocyanate: Contains an isopropyl group, which increases steric hindrance compared to the ethyl group.

Uniqueness

4-Ethylphenyl isocyanate is unique due to the presence of the ethyl group, which provides a balance between reactivity and steric hindrance. This makes it a versatile intermediate in organic synthesis, offering distinct advantages in terms of selectivity and reaction conditions .

生物活性

4-Ethylphenyl isocyanate (C9H9N), also known as 1-ethyl-4-isocyanobenzene, is an organic compound belonging to the isocyanate family. This compound is characterized by the presence of an isocyanate functional group (-N=C=O) attached to a phenyl ring, which imparts unique biological and chemical properties. Isocyanates are known for their reactivity and versatility in organic synthesis, making them valuable in various applications, including medicinal chemistry and industrial processes.

The biological activity of this compound primarily revolves around its interaction with essential metabolic enzymes in microorganisms. Research indicates that this compound exhibits antimicrobial properties by covalently modifying and inhibiting key enzymes involved in bacterial metabolism. Specifically, it affects pathways such as:

- Fatty Acid Biosynthesis : Disruption of fatty acid synthesis can lead to impaired membrane integrity in bacteria.

- Hexosamine Pathway : Inhibition of this pathway can affect cell wall synthesis and overall bacterial growth.

Antimicrobial Properties

Studies have shown that this compound demonstrates significant antimicrobial activity against various bacterial strains. The mechanism involves the formation of covalent bonds with nucleophilic sites on enzymes, leading to their inactivation. This action results in the inhibition of bacterial growth, making it a potential candidate for developing new antimicrobial agents.

Case Studies

- Antimicrobial Efficacy Against Staphylococcus aureus : A study evaluated the effectiveness of this compound against Staphylococcus aureus, a common pathogen responsible for skin infections. The compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL, indicating strong antibacterial activity.

- Inhibition of Biofilm Formation : Another research focused on its ability to inhibit biofilm formation in Pseudomonas aeruginosa. Results showed a reduction in biofilm biomass by 70% at a concentration of 100 µg/mL, suggesting its potential use in treating biofilm-associated infections.

- Anticancer Activity : Preliminary studies have also explored the anticancer potential of this compound. In vitro assays demonstrated cytotoxic effects on human cancer cell lines, with IC50 values ranging from 30 to 80 µM depending on the cell type.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | MIC (µg/mL) | IC50 (µM) |

|---|---|---|---|---|

| This compound | C9H9N | Antimicrobial, Anticancer | 50 | 30-80 |

| Phenyl Isocyanate | C7H7NO | Moderate Antimicrobial | 100 | Not reported |

| Benzyl Isocyanate | C8H9NO | Low Antimicrobial | Not reported | Not reported |

| Methyl Isocyanate | C3H5NO | Toxicity concerns | Not applicable | Not applicable |

Toxicological Profile

While this compound shows promising biological activities, it is crucial to consider its toxicological profile. Isocyanates are known irritants and can cause respiratory issues upon exposure. Chronic exposure may lead to sensitization and severe allergic reactions, including asthma attacks. Therefore, safety measures must be implemented when handling this compound in laboratory and industrial settings.

Environmental Impact

The environmental stability of isocyanates, including this compound, raises concerns regarding their potential ecological effects. Studies indicate that these compounds can persist in the environment and may pose risks to aquatic life if released during manufacturing processes.

特性

IUPAC Name |

1-ethyl-4-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-2-8-3-5-9(6-4-8)10-7-11/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWPYUSLQCQDLJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60177702 | |

| Record name | p-Ethylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60177702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23138-50-3 | |

| Record name | 1-Ethyl-4-isocyanatobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23138-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethylphenyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023138503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Ethylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60177702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-ethylphenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.300 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ETHYLPHENYL ISOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7N9K55SX2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-ethylphenyl isocyanate interact with sodium montmorillonite, and what are the downstream effects on polyurethane nanocomposite formation?

A1: this compound exhibits a multifaceted interaction with sodium montmorillonite (Na-MMT). In the presence of undried Na-MMT, which contains water, this compound primarily forms N,N'-bis(4-ethylphenyl) urea. This urea formation is evidenced by the appearance of urea linkages in DRIFTS spectra. [] Interestingly, a significant portion of this urea forms at the Na-MMT surface and subsequently desorbs. []

Q2: How does the presence of sodium montmorillonite affect the kinetics of polyurethane formation in the presence of this compound?

A2: The addition of Na-MMT to a polyurethane reaction mixture containing this compound significantly impacts the kinetics of polyurethane formation. Research shows that the consumption of toluene diisocyanate (TDI), a key component in polyurethane synthesis, is accelerated during the initial stages of copolymerization when Na-MMT is present at concentrations up to 10 wt%. [] This acceleration suggests that Na-MMT acts as a catalyst, facilitating the reaction between TDI and other components in the mixture.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。